Probucol
Übersicht
Beschreibung
Probucol, known chemically as 4,4’-[Propane-2,2-diylbis(thio)]bis(2,6-di-tert-butylphenol), is a lipid-lowering agent initially developed for the treatment of coronary artery disease . It was originally used as an industrial antioxidant to extend the longevity of tires . This compound lowers cholesterol levels by increasing the rate of low-density lipoprotein catabolism and inhibiting cholesterol synthesis and absorption .
Wissenschaftliche Forschungsanwendungen
Probucol wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Die antioxidativen Eigenschaften von this compound machen es wertvoll, um oxidative Schäden in verschiedenen chemischen Prozessen zu verhindern .
Biologie: In der biologischen Forschung wurde this compound auf seine Fähigkeit untersucht, die Oxidation von Cholesterin zu hemmen und sein Potenzial zur Behandlung von Erkrankungen im Zusammenhang mit oxidativem Stress .
Medizin: This compound hat sich als vielversprechend für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson gezeigt, da es antioxidative und entzündungshemmende Eigenschaften besitzt . Es wurde auch auf sein Potenzial untersucht, nicht-alkoholische Fettlebererkrankungen zu behandeln .
Industrie: Die ursprüngliche Verwendung von this compound als industrieller Antioxidans unterstreicht seine Bedeutung bei der Verlängerung der Lebensdauer von Materialien wie Reifen .
5. Wirkmechanismus
This compound senkt das Serumcholesterin, indem es die fraktionelle Rate des Katabolismus von Low-Density-Lipoproteinen im letzten Stoffwechselweg zur Ausscheidung von Cholesterin aus dem Körper erhöht . Es hemmt auch die ersten Stadien der Cholesterinsynthese und -aufnahme . Die antioxidativen Eigenschaften von this compound hemmen die Oxidation von Cholesterin in Low-Density-Lipoproteinen und verhindern so die Bildung arteriosklerotischer Plaques . Zusätzlich wurde gezeigt, dass this compound den durch den ATP-bindenden Kassettentransporter A1 vermittelten zellulären Lipidaustritt hemmt .
Ähnliche Verbindungen:
- Bisphenabid
- Bisbid
- Biphenabid
Vergleich: This compound ist unter seinen Analoga einzigartig aufgrund seiner Doppelfunktion als Lipidsenker und starkes Antioxidans . Während andere Verbindungen ähnliche lipidsenkende Eigenschaften aufweisen, unterscheidet sich this compound durch seine Fähigkeit, die Oxidation von Cholesterin zu hemmen, und seine potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen .
Wirkmechanismus
Target of Action
Probucol primarily targets the ATP-binding cassette sub-family A member 1 (ABCA1) and Liver carboxylesterase 1 . ABCA1 is a crucial protein involved in the regulation of lipid metabolism, particularly in the efflux of cellular lipids . This compound acts as an inhibitor of ABCA1 .
Mode of Action
this compound interacts with its targets to influence cholesterol metabolism. It increases the fractional rate of low-density lipoprotein (LDL) catabolism, which is the final metabolic pathway for cholesterol elimination from the body . Additionally, this compound may inhibit the initial stages of cholesterol synthesis and delay the absorption of cholesterol from the diet .
Biochemical Pathways
this compound affects several biochemical pathways. It enhances the catabolism of LDL cholesterol, potentially inhibits cholesterol synthesis, and may delay cholesterol absorption . This compound also appears to inhibit the oxidation and tissue deposition of LDL cholesterol, thereby inhibiting atherogenesis . It has been found to have antioxidant and anti-inflammatory properties via several different mechanisms .
Pharmacokinetics
The half-life of this compound ranges from 12 hours to more than 500 hours, with the longest half-life probably being in adipose tissue .
Result of Action
The molecular and cellular effects of this compound’s action are multifaceted. It showcases remarkable antioxidative and anti-inflammatory properties . This compound has shown significant β-cell protective and potential antidiabetic effects . It has severe cardiotoxicity and a variable absorption profile, which limit its potential applications .
Action Environment
The beneficial effects of this compound arise independently of rectifying obesity or restoring systemic glucose and lipid homeostasis . This is evidenced by the lack of changes in body weight, serum cholesterol levels, blood glucose, hyperinsulinemia, systemic insulin resistance, and oxidative stress . Therefore, the action, efficacy, and stability of this compound seem to be less influenced by environmental factors such as diet.
Biochemische Analyse
Biochemical Properties
Probucol plays a significant role in biochemical reactions, primarily through its antioxidant activity. It inhibits the oxidation of cholesterol in LDLs, thereby slowing the formation of foam cells, which are precursors to atherosclerotic plaques . This compound interacts with several enzymes and proteins, including ATP-binding cassette transporter A1 (ABCA1), which it inhibits, leading to reduced cholesterol efflux from cells . Additionally, this compound may inhibit cholesterol synthesis and delay cholesterol absorption .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to decrease cell proliferation in human ovarian cancer cells by inducing G1-phase arrest and regulating proteins associated with cell cycle progression, such as cyclin D1, p21 Waf1/Cip1, and p27 Kip1 . This compound also influences cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which it inhibits . Furthermore, this compound has antioxidative and anti-inflammatory properties that contribute to its protective effects on neural cells and the blood-brain barrier .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. This compound lowers serum cholesterol by increasing the fractional rate of LDL catabolism in the final metabolic pathway for cholesterol elimination . It also inhibits the initial stages of cholesterol synthesis and delays cholesterol absorption . This compound’s antioxidant properties are attributed to its ability to inhibit the oxidation of LDL cholesterol, thereby preventing the formation of atherosclerotic plaques . Additionally, this compound inhibits ABCA1-mediated cholesterol transport, contributing to its effect on HDL levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has a long half-life, ranging from 12 hours to more than 500 hours, with the longest half-life likely being in adipose tissue . Studies have shown that this compound’s antioxidative and anti-inflammatory effects can lead to long-term improvements in cognitive function and neural preservation in models of neurodegenerative diseases
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving Watanabe heritable hyperlipidemic rabbits, this compound markedly inhibited the development of cholesterol deposition in lesions similar to early-stage atherosclerosis in humans . In models of Parkinson’s disease, this compound improved motor function and extended the lifespan of treated animals . High doses of this compound may lead to adverse effects, including QT interval prolongation and potential arrhythmias .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to cholesterol metabolism. It increases the catabolism of LDL cholesterol and inhibits cholesterol synthesis and absorption . This compound also affects lipid droplet dynamics and enhances mitophagy, the process of clearing damaged mitochondria, which is crucial for cellular health . These metabolic effects contribute to this compound’s therapeutic potential in various diseases.
Transport and Distribution
This compound is absorbed from the gastrointestinal tract, although its absorption is limited and variable . It is distributed within cells and tissues, with a significant portion accumulating in adipose tissue due to its lipophilic nature . This compound interacts with transporters and binding proteins, including ABCA1, which it inhibits, affecting cholesterol transport and distribution within cells .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with lipid droplets and mitochondria. It enhances mitophagy by increasing contact between lipid droplets and mitochondria, promoting the clearance of damaged mitochondria . This compound’s effects on lipid droplet dynamics and its ability to modulate mitophagy are crucial for its protective effects on cellular function and health .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Probucol kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2,6-Di-tert-butylphenol mit Schwefel und Aceton beinhaltet . Die Reaktionsbedingungen beinhalten typischerweise das Erhitzen der Reaktanten in Gegenwart eines Katalysators, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound häufig mit Lösungsmitteleindampfungsverfahren hergestellt, um seine Bioverfügbarkeit zu verbessern . Techniken wie kryogenes Mahlen und feste Dispersion in Polymeren wie Eudragit E PO wurden eingesetzt, um die Auflösung und Absorption von this compound zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Probucol durchläuft verschiedene chemische Reaktionen, darunter Oxidation und Reduktion. Es ist ein starkes Antioxidans, das die Oxidation von Cholesterin in Low-Density-Lipoproteinen hemmt und so die Bildung von arteriosklerotischen Plaques verlangsamt .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Schwefel und Aceton für seine Synthese . Die Reaktionsbedingungen beinhalten häufig das Erhitzen und die Verwendung von Katalysatoren, um die gewünschten chemischen Umwandlungen zu ermöglichen.
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist 4,4’-[Propan-2,2-diylbis(thio)]bis(2,6-di-tert-butylphenol), das die aktive Verbindung ist, die in medizinischen und industriellen Anwendungen verwendet wird .
Vergleich Mit ähnlichen Verbindungen
- Bisphenabid
- Bisbid
- Biphenabid
Comparison: Probucol is unique among its analogues due to its dual function as a lipid-lowering agent and a powerful antioxidant . While other compounds may share similar lipid-lowering properties, this compound’s ability to inhibit the oxidation of cholesterol and its potential therapeutic applications in neurodegenerative diseases set it apart .
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13,14)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,1-14H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPMFJGVHOHGLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045440 | |
Record name | Probucol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Probucol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015537 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.18e-05 g/L | |
Record name | Probucol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015537 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Probucol lowers serum cholesterol by increasing the fractional rate of low-density lipoprotein (LDL) catabolism in the final metabolic pathway for cholesterol elimination from the body. This drug may also act to inhibit the initial stages of cholesterol synthesis and act to inhibit the absorption of cholesterol from the diet. Recent information suggests that probucol may inhibit the oxidation and tissue deposition of LDL cholesterol, thereby inhibiting atherogenesis. It appears to inhibits ABCA1-mediated cellular lipid efflux. | |
Record name | Probucol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01599 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
23288-49-5 | |
Record name | Probucol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23288-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Probucol [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023288495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Probucol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01599 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | probucol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | probucol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=652160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | probucol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86225 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Probucol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Probucol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.404 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROBUCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3CTH044XJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Probucol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015537 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125 °C | |
Record name | Probucol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01599 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Probucol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015537 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.